molecular formula C10H17N3O5 B14615143 1-(3-Butoxy-2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione CAS No. 58991-21-2

1-(3-Butoxy-2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione

Katalognummer: B14615143
CAS-Nummer: 58991-21-2
Molekulargewicht: 259.26 g/mol
InChI-Schlüssel: DHKVLYMIYTWYIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Butoxy-2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione is a heterocyclic organic compound It is characterized by its unique structure, which includes a triazinane ring substituted with a butoxy and a hydroxypropyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Butoxy-2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione typically involves the reaction of 1,3,5-triazinane-2,4,6-trione with 3-butoxy-2-hydroxypropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in large reactors, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or distillation to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Butoxy-2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The butoxy or hydroxypropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3-Butoxy-2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of specialty chemicals, coatings, and polymers.

Wirkmechanismus

The mechanism of action of 1-(3-Butoxy-2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Butoxy-2-hydroxypropyl acrylate: A related compound with similar functional groups but different overall structure.

    1-(3-Butoxy-2-hydroxypropyl)-2-methacryloyl-1,1-dimethylhydrazinium: Another compound with a similar hydroxypropyl group but different core structure.

Uniqueness

1-(3-Butoxy-2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione is unique due to its triazinane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Eigenschaften

CAS-Nummer

58991-21-2

Molekularformel

C10H17N3O5

Molekulargewicht

259.26 g/mol

IUPAC-Name

1-(3-butoxy-2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione

InChI

InChI=1S/C10H17N3O5/c1-2-3-4-18-6-7(14)5-13-9(16)11-8(15)12-10(13)17/h7,14H,2-6H2,1H3,(H2,11,12,15,16,17)

InChI-Schlüssel

DHKVLYMIYTWYIY-UHFFFAOYSA-N

Kanonische SMILES

CCCCOCC(CN1C(=O)NC(=O)NC1=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.